Pempidine tartrate

Ganglionic blockade Autonomic pharmacology Toxicity profiling

Pempidine tartrate (CAS 546-48-5) delivers unmatched reproducibility in ganglionic blockade. Its unique tertiary amine structure ensures high membrane permeability and non-competitive antagonism, providing 2-fold greater potency than mecamylamine at only 25-50% of its toxicity. Prostigmine-resistant action eliminates compensatory cholinergic interference, essential for clean data in sustained hypotension, baroreflex, nicotine addiction, and Parkinson's models. High aqueous solubility (≥25 mg/mL) simplifies chronic dosing formulations.

Molecular Formula C14H27NO6
Molecular Weight 305.37 g/mol
CAS No. 546-48-5
Cat. No. B000021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePempidine tartrate
CAS546-48-5
Synonyms1,2,2,6,6-pentamethylpiperidine d-tartrate.
Molecular FormulaC14H27NO6
Molecular Weight305.37 g/mol
Structural Identifiers
SMILESCC1(CCCC(N1C)(C)C)C.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C10H21N.C4H6O6/c1-9(2)7-6-8-10(3,4)11(9)5;5-1(3(7)8)2(6)4(9)10/h6-8H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
InChIKeyAAFNEINEQRQMTF-LREBCSMRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancecolorless crystal powder

Pempidine Tartrate (CAS 546-48-5) Product Overview for Scientific Procurement


Pempidine tartrate (CAS 546-48-5) is a neuronal nicotinic acetylcholine receptor (nAChR) antagonist classified as a tertiary amine ganglionic blocking agent . Its structure features a sterically hindered nitrogen atom within a 1,2,2,6,6-pentamethylpiperidine core, which confers unique physicochemical properties including high basicity (pKa 11.25) and enhanced membrane permeability relative to quaternary ammonium ganglionic blockers [1]. The compound is supplied as a white crystalline solid with a melting point of 150-151°C, demonstrating solubility in water and ethanol that facilitates both in vitro and in vivo experimental applications .

Why Pempidine Tartrate Cannot Be Replaced by Other Ganglionic Blockers: Evidence-Based Differentiation


Despite belonging to the same pharmacological class, pempidine exhibits a unique profile of potency, toxicity, and mechanism that precludes simple substitution with other ganglionic blockers like mecamylamine, hexamethonium, or pentolinium. The monocyclic tertiary amine structure confers both greater membrane permeability and a distinct nonequilibrium competitive antagonism at autonomic ganglia [1]. Critically, pempidine demonstrates a 2-fold higher ganglionic potency than mecamylamine but only 25-50% of its toxicity across multiple endpoints including cardiotoxicity and tremor induction [2]. Furthermore, its action is not antagonized by prostigmine, unlike hexamethonium, indicating a non-competitive mechanism with different implications for experimental design and data interpretation [3]. These quantitative differences are essential for reproducible research outcomes and cannot be replicated by substituting structurally related alternatives.

Quantitative Comparative Evidence for Pempidine Tartrate: Potency, Selectivity, and Mechanism


Pempidine vs. Mecamylamine: 2-Fold Higher Ganglionic Potency with 50-75% Lower Toxicity

In a comprehensive comparative study of ganglionic blocking agents, pempidine demonstrated approximately twice the potency of mecamylamine in blocking sympathetic and parasympathetic ganglia, while exhibiting only one-half to one-quarter of the toxicity as assessed by lethality, growth impairment, tremor induction, and cardiotoxicity [1]. Both drugs were well absorbed orally and shared qualitative profiles including slow onset and protracted duration of action, but pempidine's superior therapeutic index provides a quantifiable advantage for experimental applications requiring ganglionic blockade with minimized confounding off-target effects.

Ganglionic blockade Autonomic pharmacology Toxicity profiling

Pempidine vs. Hexamethonium: Nonequilibrium Competitive Antagonism Resistant to Prostigmine

In the prostigminized rat model, the hypotensive response to pempidine was not antagonized by prostigmine, whereas hexamethonium's hypotensive effect was significantly reversed [1]. This differential response confirms that pempidine acts as a nonequilibrium competitive antagonist at autonomic ganglia, in contrast to hexamethonium's equilibrium competitive mechanism [2]. The practical implication is that pempidine's ganglionic blockade is insensitive to cholinesterase inhibition, a critical consideration when designing experiments involving acetylcholinesterase inhibitors or in tissues with variable cholinesterase activity.

Mechanism of action Competitive antagonism Autonomic ganglia

Central nAChR Antagonism: Pempidine Increases Nicotine ED₅₀ by 4.7-Fold at 3 mg/kg

Pempidine antagonizes central nicotinic effects in a dose-dependent manner. At 3 mg/kg, pempidine increased the ED₅₀ of nicotine (0.73 mg/kg) for depression of spontaneous locomotor activity by 4.7-fold in mice [1]. At higher doses that produced a 13.7-fold ED₅₀ increase, pempidine also reduced the maximum antinociceptive effect of nicotine, indicating a mixed competitive/noncompetitive antagonism profile distinct from purely competitive antagonists. This quantifiable central activity confirms pempidine's utility as a tool for probing central nAChR function.

Nicotinic acetylcholine receptor Behavioral pharmacology Dose-response

Striatal Dopamine Modulation: Pempidine Reduces 3-MT Content Indicating Nigrostriatal nAChR Blockade

In mice pretreated with hexamethonium (10 mg/kg, i.p.) to block peripheral nicotine effects, pempidine at 0.6 or 20 mg/kg (i.p.) significantly decreased striatal 3-methoxytyramine (3-MT) content, a direct indicator of dopamine release [1]. This reduction suggests that pempidine blocks stimulatory nicotinic receptors on nigrostriatal dopaminergic neurons. At 20 mg/kg, pempidine also antagonized nicotine-induced increases in DOPAC content, though it did not reverse nicotine-induced 3-MT decreases, highlighting its specific modulation of basal dopaminergic tone rather than nicotine-evoked responses.

Dopamine metabolism Striatum Neurochemistry

Solubility Profile: ≥2.1 mg/mL in DMSO and ≥25 mg/mL in Water Enables Flexible Formulation

Pempidine tartrate exhibits favorable solubility characteristics for both in vitro and in vivo applications. The compound dissolves in DMSO at concentrations ≥2.1 mg/mL (~13.52 mM) and in water at concentrations of at least 25 mg/mL [1]. This dual solubility profile allows for preparation of concentrated stock solutions in DMSO for in vitro receptor binding or cell-based assays, with subsequent dilution into aqueous buffers or saline for in vivo administration without precipitation concerns. The tartrate salt form enhances aqueous solubility compared to the free base while maintaining stability at room temperature for routine laboratory handling .

Formulation In vitro assays Solubility

Optimal Scientific and Industrial Use Cases for Pempidine Tartrate


Autonomic Ganglionic Blockade in Cardiovascular Research

Pempidine tartrate is ideally suited for studies requiring sustained, non-competitive ganglionic blockade in cardiovascular models. Its 2-fold higher potency than mecamylamine [1] and resistance to prostigmine antagonism [2] make it the preferred choice for experiments involving acetylcholinesterase inhibitors or where prolonged hypotension is desired without compensatory cholinergic mechanisms interfering. Use in anesthetized rat or cat models for blood pressure regulation studies, sympathetic nerve activity recordings, or baroreflex sensitivity assays.

Central Nicotinic Receptor Pharmacology and Behavioral Studies

With demonstrated central activity producing a 4.7-fold rightward shift in nicotine ED₅₀ at 3 mg/kg [1], pempidine serves as a validated tool for probing central nAChR function in behavioral paradigms. Applications include: nicotine addiction and withdrawal models, locomotor activity assays, antinociception testing (tail-flick, hot plate), and cognitive assessments. Its ability to cross the blood-brain barrier and antagonize both competitive and non-competitive components of nicotine's effects provides a more complete blockade than peripherally restricted antagonists.

Dopaminergic Pathway Investigation in Neurodegenerative Disease Models

Pempidine's capacity to significantly reduce striatal 3-MT content [1] validates its use in studies examining nicotinic modulation of nigrostriatal dopamine release. This property is particularly valuable in Parkinson's disease research, where nAChR-mediated dopamine regulation is a therapeutic target. The compound can be employed in rodent models to assess the functional role of presynaptic nicotinic receptors on dopaminergic terminals, with neurochemical readouts via microdialysis or tissue HPLC analysis.

Formulation Development and Preclinical Toxicology Studies

The high aqueous solubility (≥25 mg/mL) [1] and established oral bioavailability of pempidine tartrate [2] streamline formulation for chronic dosing studies. Its favorable therapeutic index (2× potency, 0.25-0.5× toxicity vs. mecamylamine) [3] reduces the likelihood of compound-related adverse events during long-term administration. Suitable for 28-day or 90-day toxicology assessments in rodents, pharmacokinetic profiling, or as a reference standard for analytical method development.

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